1,2,4-Trithiapentane

Description

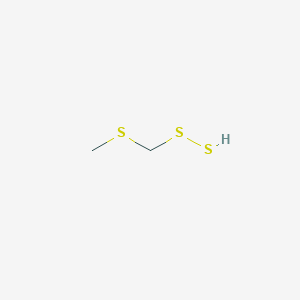

Structure

3D Structure

Properties

CAS No. |

105633-23-6 |

|---|---|

Molecular Formula |

C2H6S3 |

Molecular Weight |

126.3 g/mol |

IUPAC Name |

disulfanyl(methylsulfanyl)methane |

InChI |

InChI=1S/C2H6S3/c1-4-2-5-3/h3H,2H2,1H3 |

InChI Key |

WALSYGWNKQSQFW-UHFFFAOYSA-N |

Canonical SMILES |

CSCSS |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of 1,2,4 Trithiapentane

Distribution in Terrestrial Plant Systems

The presence of 1,2,4-trithiapentane has been documented in several plant families, where it contributes to the characteristic aroma and flavor profiles.

Detection in Allium Species (e.g., garlic, shallots)

While extensive research has been conducted on the volatile sulfur compounds in Allium species, which are responsible for their pungent aromas, there is no specific scientific literature that confirms the detection of this compound in species such as garlic (Allium sativum) or shallots (Allium cepa Aggregatum Group). The characteristic scent of garlic, for instance, is primarily attributed to compounds like allicin (B1665233) and its derivatives, including diallyl disulfide and diallyl trisulfide. tubitak.gov.tracs.org

Identification in Radish (Raphanus sativus) and Related Brassicaceae

The Brassicaceae family, including radish, is characterized by the presence of glucosinolates, which break down into isothiocyanates and other sulfur-containing compounds. nih.gov These compounds give plants like radish their typical sharp flavor. However, a review of the literature on the volatile compounds identified in radish and related species does not indicate the presence of this compound. nih.govnih.govmdpi.com

Other Identified Botanical Sources

Beyond the species mentioned above, there is a lack of specific scientific reports identifying this compound as a naturally occurring compound in other botanical sources based on the available research.

Microbial Production and Metabolites

Microorganisms, particularly fungi, are known to produce a wide array of volatile organic compounds (VOCs), some of which are sulfur-containing.

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound is a result of complex biosynthetic pathways involving the transformation of sulfur-containing precursors. These pathways are mediated by specific enzymes that catalyze the cleavage and formation of sulfur-sulfur bonds.

The sulfur-containing amino acid methionine is a primary precursor for the biosynthesis of many volatile sulfur compounds. In microorganisms like Brevibacterium linens, methionine undergoes enzymatic degradation to produce key intermediates. The catabolism of methionine can proceed through various pathways, often initiated by enzymes such as methionine demethiolase or aminotransferase. These reactions lead to the formation of methanethiol (B179389) (CH₃SH), a highly reactive compound that can be further converted to dimethyl disulfide (CH₃SSCH₃) and dimethyl trisulfide (CH₃SSSCH₃). The formation of the asymmetric this compound likely involves the reaction of these or related sulfur-containing intermediates.

Glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine, plays a central role in cellular redox homeostasis and detoxification. Its thiol group makes it a key player in sulfur metabolism. Glutathione can act as a sulfur donor in the biosynthesis of various organosulfur compounds. Enzymes such as glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to various electrophilic substrates. While the direct involvement of glutathione in the synthesis of this compound is not fully elucidated, it is plausible that glutathione-dependent pathways contribute to the formation of the trisulfide bond by providing a reactive sulfur species.

In plants of the Allium genus, such as garlic and onions, the enzyme alliinase is responsible for the production of a wide array of organosulfur compounds. When the plant tissue is damaged, alliinase comes into contact with its substrate, alliin (B105686) (S-allyl-L-cysteine sulfoxide). This enzymatic reaction produces highly reactive sulfenic acids, which then undergo non-enzymatic rearrangements to form various thiosulfinates, including allicin. Allicin is unstable and decomposes to form a variety of sulfides, disulfides, and trisulfides, such as diallyl trisulfide. This pathway, leading to the formation of a trisulfide, serves as a model for understanding the enzymatic and chemical steps that could lead to the formation of this compound from different precursors.

Glucosinolates are sulfur-containing secondary metabolites found in cruciferous vegetables like broccoli, cabbage, and mustard. Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates to produce glucose and an unstable aglycone. This aglycone can then rearrange to form various products, most notably isothiocyanates. However, depending on the conditions and the specific glucosinolate, other sulfur-containing compounds can also be formed, including thiocyanates, nitriles, and in some cases, simple volatile sulfur compounds like dimethyl trisulfide. The degradation of glucosinolates represents another significant natural pathway for the generation of trisulfides, providing insights into the potential biogenesis of this compound from plant-derived precursors.

| Pathway | Primary Precursor | Key Enzyme(s) | Primary Trisulfide Product(s) |

|---|---|---|---|

| Sulfur Amino Acid Metabolism | Methionine | Methionine demethiolase, Aminotransferases | Dimethyl trisulfide |

| Alliinase-Mediated Transformation | Alliin | Alliinase | Diallyl trisulfide |

| Glucosinolate Degradation | Glucosinolates | Myrosinase | Dimethyl trisulfide (among other products) |

Presence in Animal-Derived Systems and Food Matrices

This compound and related sulfur compounds have been identified in diverse biological and food-related systems. Their formation is often a result of complex biochemical pathways or thermal degradation of sulfur-containing precursors.

The Mediterranean fruit fly, Ceratitis capitata, is a significant agricultural pest, and extensive research has been conducted on its chemical ecology, particularly the volatile organic compounds (VOCs) it emits for communication. A study analyzing the volatile emissions from adult C. capitata using Gas Chromatography-Mass Spectrometry (GC-MS) identified a range of compounds. Among these was 2,3,4-trithiapentane, a structurally related sulfur compound to this compound. ccsenet.org

The identification of such compounds is crucial for understanding the chemical communication between these insects, which can inform the development of more effective pest management strategies. The analysis of volatiles from both male and female medflies revealed a complex blend of chemicals.

Table 1: Selected Volatile Compounds Identified in Adult Ceratitis capitata Emissions

| Compound | Chemical Class |

| Acetoin | Ketone |

| Toluene | Aromatic Hydrocarbon |

| 2,3-Hexanedione | Diketone |

| Hexaldehyde | Aldehyde |

| o-Dimethylbenzene | Aromatic Hydrocarbon |

| Nonane | Alkane |

| Butanoic acid, 4-hydroxy | Carboxylic Acid |

| 2,3,4-Trithiapentane | Trisulfide |

| Octane, 2,7-dimethyl- | Alkane |

| Octanal | Aldehyde |

| Acetophenone | Ketone |

| Farnesene | Sesquiterpen |

| n-Hexadecanoic acid | Fatty Acid |

This table presents a selection of the 29 compounds identified in the study, highlighting the chemical diversity of the fruit fly's volatile profile. ccsenet.org

Ultra-High Temperature (UHT) processing of milk is a preservation method that involves heating milk to 135–150 °C for a short period. This process, while ensuring microbial safety and extending shelf life, induces chemical changes that affect the flavor of the milk. A characteristic "cooked" or "sulfurous" off-flavor is often associated with UHT milk, which is attributed to the formation of various volatile sulfur compounds (VSCs). acs.org

These VSCs are primarily formed from the thermal degradation of sulfur-containing amino acids present in milk proteins, such as cysteine and methionine. While extensive research has identified a range of VSCs in UHT milk, the compound This compound has not been specifically reported in the reviewed literature. The commonly identified VSCs that contribute to the flavor profile of UHT milk are detailed below.

Table 2: Volatile Sulfur Compounds Commonly Identified in UHT Milk

| Compound | Chemical Formula | Flavor Descriptor |

| Hydrogen Sulfide (B99878) | H₂S | Eggy, sulfurous |

| Methanethiol | CH₄S | Cabbage, cooked |

| Dimethyl Sulfide | C₂H₆S | Cabbage, sweet corn |

| Carbon Disulfide | CS₂ | - |

| Dimethyl Disulfide | C₂H₆S₂ | Cabbage, garlic |

| Dimethyl Trisulfide | C₂H₆S₃ | Cabbage, sulfurous |

| Carbonyl Sulfide | COS | - |

| Dimethyl Sulfoxide (B87167) | C₂H₆OS | - |

| Dimethyl Sulfone | C₂H₆O₂S | - |

This table summarizes the key volatile sulfur compounds that are known to be formed during the UHT processing of milk and contribute to its characteristic flavor. acs.org

The thermal degradation of sulfur-containing amino acids is a key pathway for the formation of these volatile sulfur compounds. While numerous studies have characterized the volatile composition of roasted peanuts and peanut oil, identifying hundreds of compounds, the specific presence of This compound has not been documented in the available research. However, other significant sulfur-containing volatiles have been identified and are known to play a role in the aroma of roasted peanuts.

Table 3: Examples of Sulfur-Containing Volatile Compounds Identified in Roasted Peanuts

| Compound | Flavor Contribution |

| Methanethiol | Contributes to the characteristic aroma of freshly roasted peanuts. |

| 2-Methyl-3-furanthiol | Imparts a roasty/meaty note. researchgate.net |

| Dimethyl Sulfide | Can provide a fresh onion-like taste. nih.gov |

| Dimethyl Disulfide | Detected in some varieties of roasted peanuts. nih.gov |

This table highlights some of the key sulfur-containing volatile compounds that have been identified in roasted peanuts and contribute to their complex flavor profile.

Advanced Synthetic Methodologies and Chemical Transformations of 1,2,4 Trithiapentane

Chemical Synthesis Strategies for 1,2,4-Trithiapentane

The synthesis of this compound falls under the broader category of acyclic organopolysulfide chemistry. The methodologies range from biosynthetic pathways to large-scale industrial processes and targeted laboratory syntheses.

The formation of acyclic organopolysulfides can be achieved through various general methodologies. In nature, particularly in Allium species like garlic and onion, these compounds are formed through enzymatic processes. The key enzyme alliinase acts on S-allyl-l-cysteine sulfoxide (B87167) (alliin), leading to unstable sulfenic acids which then condense and rearrange to form a variety of di-, tri-, and tetrasulfides. nih.gov

Industrially, a continuous process has been developed for manufacturing dialkyl polysulfides. This method involves reacting an alkene with hydrogen sulfide (B99878) (H₂S) over a solid catalyst to form an alkyl mercaptan. This intermediate then reacts with molten elemental sulfur in a second stage to produce the desired dialkyl polysulfide. google.com The ratio of polysulfides to disulfides can be controlled by adjusting the molar ratio of mercaptan to sulfur. google.com

Modern synthetic techniques also include various polymerization methods. researchgate.net Free radical polymerization, particularly inverse vulcanization which involves the direct polymerization of elemental sulfur, is a notable technique for creating high-sulfur-content polymers. researchgate.net Other general methods include the reaction of organic compounds with carbon disulfide under hydrothermal conditions, which can yield a series of dimethyl polysulfides. researchgate.net Transition-metal catalysis, for example using rhodium complexes, can facilitate the formation of organosulfur compounds by cleaving the S-S bonds of disulfides. mdpi.com

Table 1: General Synthetic Approaches to Acyclic Organopolysulfides

| Method | Description | Reactants/Precursors | Key Features |

|---|---|---|---|

| Biosynthesis | Enzymatic reactions in plants like Allium species. nih.gov | S-alk(en)yl-L-cysteine sulfoxides (e.g., alliin) | Formation of unstable sulfenic acids as intermediates. nih.gov |

| Industrial Alkene-Sulfur Reaction | A two-step continuous process for dialkyl polysulfides. google.com | Alkenes, H₂S, elemental sulfur | Forms mercaptans as intermediates; product ratio is controllable. google.com |

| Inverse Vulcanization | Free radical polymerization technique. researchgate.net | Elemental sulfur, organic comonomers | Produces high-sulfur-content polymers. researchgate.net |

| Hydrothermal Synthesis | Reaction in high-temperature aqueous solutions. researchgate.net | Carbon disulfide, oxalic acid | Yields a mixture of dimethyl polysulfides and other cyclic sulfur compounds. researchgate.net |

| Rhodium-Catalyzed Reactions | Transition-metal catalyzed S-S bond cleavage. mdpi.com | Disulfides, various organic substrates | Enables transformations like substitution and exchange reactions. mdpi.com |

While a direct, single-step synthesis for unsubstituted this compound is not prominently detailed in recent literature, the synthesis of its derivatives provides clear pathways that are applicable. A key strategy involves the reaction of mercaptide anions with substrates containing sulfur-chlorine bonds.

One well-documented example is the synthesis of a substituted trithiapentane derivative, 5-phenyl-2,4,5-trithiapentane-2,2-dioxide (CH₃SO₂CH₂SSCH₂Ph). This synthesis was achieved by applying mercaptide anions to dechlorinate an α-polychlorosulfonyl substrate, demonstrating a viable route to constructing the trithiapentane backbone. cdnsciencepub.com Although this example yields a more complex derivative, the core principle of forming S-S bonds via nucleophilic substitution is a fundamental and specific approach for creating trithiapentane structures. cdnsciencepub.com

Derivatization and Analogue Synthesis of this compound Structures

The chemical framework of this compound can be modified to produce a wide range of derivatives and analogues. These studies are crucial for exploring structure-activity relationships and developing new organosulfur materials.

Controlled structural modification is exemplified by the synthesis of specifically substituted trithiapentane derivatives. The synthesis of 5-phenyl-2,4,5-trithiapentane-2,2-dioxide demonstrates how functional groups (a sulfone group and a phenyl group) can be incorporated into the basic trithiapentane structure. cdnsciencepub.com The process starts from a sulfone-sulfide, which is chlorinated to form a sulfone-sulfenyl chloride. This reactive intermediate can then be used to build more complex sulfur linkages. cdnsciencepub.com

Isomerization studies, which would explore the conversion of this compound to isomers like 2,3,4-trithiapentane (dimethyl trisulfide), are essential for understanding the relative stability and reactivity of different sulfur linkages. While specific studies on the isomerization of this compound itself are not detailed, the relative stabilities of different organosulfur isomers are often investigated using computational methods to calculate properties like enthalpies of formation. researchgate.net

The synthesis of compounds structurally related to this compound provides insight into the broader chemistry of organosulfur compounds. A prominent analogue is its isomer, 2,4-dithiapentane, which is the dimethyldithioacetal of formaldehyde. wikipedia.org It is prepared industrially through the acid-catalyzed condensation of methyl mercaptan with formaldehyde. wikipedia.org

Another class of related compounds is the dipyridyl polysulfides (Py₂Sₓ, where x = 3-8). These have been synthesized via a simple method to serve as cathode materials in lithium-sulfur batteries, demonstrating how the core polysulfide chain can be functionalized with heterocyclic groups to impart specific electrochemical properties. acs.org

Table 2: Synthesis of Selected Organosulfur Analogues and Derivatives

| Compound | Structure | Synthetic Method | Precursors | Reference |

|---|---|---|---|---|

| 2,4-Dithiapentane | CH₃SCH₂SCH₃ | Acid-catalyzed condensation | Methyl mercaptan, Formaldehyde | wikipedia.org |

| 5-Phenyl-2,4,5-trithiapentane-2,2-dioxide | CH₃SO₂CH₂SSCH₂Ph | Nucleophilic substitution on a sulfenyl chloride | Phenylmethanethiol, Chlorinated sulfone | cdnsciencepub.com |

| Dipyridyl Polysulfides | Py-Sₓ-Py | Not specified | Not specified | acs.org |

Reaction Mechanisms and Chemical Reactivity of this compound

The chemical reactivity of an organosulfur compound is governed by fundamental principles such as the distribution of electrons, the spatial arrangement of atoms (steric effects), and the influence of the reaction environment. numberanalytics.com The presence of formal charges, dipoles, relatively weak pi bonds, and steric hindrance are key indicators of a molecule's potential reactivity. pearson.com

In the case of this compound and its derivatives, the sulfur atoms with their lone pairs of electrons are primary sites for chemical reactions. The S-S bonds are also susceptible to cleavage. A detailed study of the reactivity of a trithiapentane structure is provided by the chlorinolysis (cleavage by chlorine) of 5-phenyl-2,4,5-trithiapentane-2,2-dioxide in an aqueous medium. cdnsciencepub.com

The reaction proceeds via a proposed mechanism where the disulfide linkage is attacked by chlorine. This leads to the formation of intermediates such as α-sulfonyl oxodichlorosulfonium chlorides and α-sulfonyl dichlorosulfonium chlorides. These intermediates are believed to undergo an unusually facile Pummerer rearrangement, a reaction in which a sulfur atom adjacent to a leaving group is oxidized, leading to the migration of a double bond. The ultimate products of this specific chlorinolysis reaction are benzenesulfonyl chloride and other related compounds. cdnsciencepub.com This example highlights the complex mechanistic pathways available to polysulfide compounds under oxidative conditions.

Oxidative and Reductive Chemistry of Trisulfide Bonds

Direct experimental studies on the oxidative and reductive chemistry of this compound are not extensively documented. However, the general principles governing the behavior of linear organic trisulfides provide a strong framework for predicting its reactivity.

Oxidation: The trisulfide linkage is susceptible to oxidation. Mild oxidation of organosulfur compounds typically targets the sulfur atoms. For a trisulfide, this can lead to the formation of S-oxides. For instance, the oxidation of the isomer of this compound, dimethyl trisulfide (DMTS), with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding S-monoxide, CH₃S(O)SSCH₃. wikipedia.org Further or more vigorous oxidation can lead to S,S-dioxides (thiosulfonates) and ultimately to the cleavage of the sulfur-sulfur bonds, producing sulfonic acids (RSO₃H). britannica.com It is reasonable to infer that this compound would follow similar oxidative pathways, likely forming a mixture of S-oxide products depending on the specific oxidant and reaction conditions.

Reduction: The sulfur-sulfur bonds are the primary sites for reduction. Trisulfides can be reduced by various reagents, such as phosphines or thiols. acs.org A key reaction in biological systems and a general pathway for trisulfides is the reaction with thiols. nih.govacs.org This process typically involves a nucleophilic attack by a thiolate anion on one of the sulfur atoms of the trisulfide chain. Reaction with two equivalents of a thiol can reduce a trisulfide, cleaving the S-S bonds and releasing the central sulfur atom, often as hydrogen sulfide (H₂S) if a proton source is available. nih.govacs.org This reaction underscores the role of trisulfides as potential biological sources of sulfane sulfur. nih.gov

Nucleophilic and Electrophilic Reaction Pathways

The chemical behavior of this compound is largely dictated by the trisulfide moiety, which can react with both nucleophiles and electrophiles.

Nucleophilic Pathways: The trisulfide chain is susceptible to nucleophilic attack. Nucleophiles, particularly soft nucleophiles like thiolates (RS⁻), readily attack sulfur atoms. researchgate.net In an asymmetrical trisulfide like this compound, a nucleophile can attack any of the three sulfur atoms, leading to cleavage of an S-S or C-S bond. The reaction often proceeds via an Sₙ2-type mechanism, where the nucleophile attacks a sulfur atom, leading to the displacement of a leaving group. nih.gov For example, the reaction of trisulfides with thiolate anions is a classic nucleophilic substitution that proceeds through a trisulfide-like transition state. nih.gov Recent studies have also highlighted a spontaneous trisulfide metathesis (exchange) reaction that occurs rapidly in polar aprotic solvents like DMF, without the need for any external catalyst, heat, or light. chemrxiv.orgchemrxiv.orgresearchgate.net This dynamic process involves the breaking and reforming of S-S bonds, leading to a mixture of trisulfide products if different trisulfides are present.

Electrophilic Pathways: The sulfur atoms in this compound possess lone pairs of electrons, making them available for attack by electrophiles. However, reactions with electrophiles are less common for trisulfides compared to monosulfides. Protonation, for instance, can occur on a sulfur atom, but strong acids are generally required. While specific electrophilic reactions involving this compound are not detailed in the literature, general principles suggest that strong electrophiles could coordinate with the sulfur atoms, potentially leading to subsequent rearrangement or cleavage reactions.

Thermal Degradation and Stability Profiles

The stability of polysulfides generally decreases as the length of the sulfur chain increases. The sulfur-sulfur bond is weaker than a carbon-sulfur or carbon-carbon bond, making it the most likely point of cleavage upon heating.

While specific thermal analysis data for this compound is scarce, studies on its isomer, dimethyl trisulfide (CH₃SSSCH₃), provide valuable insights. Upon heating to 80°C, dimethyl trisulfide undergoes slow decomposition. wikipedia.org This thermal degradation involves disproportionation, yielding a mixture of dimethyl disulfide, dimethyl trisulfide, and dimethyl tetrasulfide. wikipedia.orgresearchgate.net This behavior suggests that the S-S bonds can cleave and reform, leading to an equilibrium mixture of polysulfides with different chain lengths.

The stability of trisulfides is also highly dependent on the chemical environment. For example, biological trisulfides like cysteine trisulfide and glutathione (B108866) trisulfide show pH-dependent stability, degrading more rapidly in alkaline conditions. nih.govacs.org They are also susceptible to degradation in the presence of amines. nih.gov Although this compound lacks the amino and carboxylic acid groups of these biological molecules, its stability would likely be influenced by the pH and presence of nucleophilic species in its environment.

Chlorinolysis of Thiapentane Derivatives

Chlorinolysis, the cleavage of chemical bonds by chlorine, is a characteristic reaction of sulfur compounds. A detailed study on a derivative, 5-phenyl-2,4,5-trithiapentane-2,2-dioxide (CH₃SO₂CH₂SSPh), provides the clearest available example of the reactivity of this structural class. researchgate.net

The chlorinolysis of this sulfone-trisulfide derivative in aqueous acetic acid resulted in the cleavage of the S-S bond. researchgate.net The reaction yielded methanesulfonylacetyl chloride (CH₃SO₂CH₂COCl) and benzenesulfonyl chloride (PhSO₂Cl). researchgate.net This outcome supports a mechanism involving the initial attack of chlorine on the sulfur chain, leading to intermediates that undergo facile Pummerer-type rearrangements. researchgate.net The reaction demonstrates that the trisulfide linkage is the reactive site for chlorinolysis, leading to a complete breakdown and oxidation of the original sulfur chain.

Chlorinolysis of a this compound Derivative

| Reactant | Reaction Conditions | Major Products | Reference |

|---|---|---|---|

| 5-Phenyl-2,4,5-trithiapentane-2,2-dioxide | Cl₂, H₂O, Acetic Acid | Methanesulfonylacetyl chloride, Benzenesulfonyl chloride | researchgate.net |

Analytical Techniques for the Characterization and Quantification of 1,2,4 Trithiapentane

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental for isolating and analyzing volatile sulfur compounds like 1,2,4-trithiapentane from complex matrices. Gas chromatography, in particular, stands out as the primary method for such analyses.

Gas Chromatography (GC) Applications in Volatile Compound Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile sulfur compounds (VSCs) due to their characteristic volatility and the high sensitivity of available detectors. nih.govnih.gov The coupling of GC with mass spectrometry (GC-MS) is frequently employed for the definitive identification of these compounds in diverse samples, including fermented beverages and biological specimens. nih.govnih.govsenasica.gob.mx The analysis of VSCs by GC can be challenging because of their low concentrations in many samples and potential interferences from the sample matrix, such as ethanol (B145695) in alcoholic beverages, which can diminish analytical sensitivity. nih.govnih.gov

The choice of stationary phase in the GC column is critical for achieving effective separation of sulfur compounds. The ideal phase should provide good peak shape and resolution for reactive and polar analytes like this compound.

One innovative approach involves the use of a water stationary phase . rsc.orgrsc.org This type of phase offers unique selectivity, where retention is primarily based on the analyte's water solubility and polarity, rather than its boiling point. rsc.orgrsc.org This is advantageous as non-polar hydrocarbons exhibit minimal retention and elute early, preventing their co-elution with sulfur analytes and mitigating the quenching effect often seen with flame photometric detectors (FPD). rsc.orgucalgary.ca For instance, when analyzing a gasoline sample on a standard DB-1 column, the response of sulfur analytes was quenched by approximately 50% due to overlapping hydrocarbons; however, no such quenching was observed with the water stationary phase. rsc.orgrsc.org This makes it particularly useful for analyzing complex aqueous matrices like wine or urine, as many large hydrophilic matrix components are strongly retained, reducing interference. rsc.orgrsc.org

Commercially available columns are also specifically designed for sulfur analysis. The Agilent J&W DB-Sulfur SCD column , which utilizes a 100% dimethylpolysiloxane stationary phase, is optimized for use with sulfur chemiluminescence detectors (SCD). elementlabsolutions.comgcms.cz This column provides excellent peak shape for a wide array of reactive sulfur compounds, including hydrogen sulfide (B99878), carbonyl sulfide, and various mercaptans and thiophenes. elementlabsolutions.com Its low-bleed characteristics enhance detector stability and reduce maintenance, ensuring reliable and accurate results for trace-level sulfur analysis. gcms.cz

Retention indices (RI) are a crucial tool for the identification of compounds in GC, providing a standardized measure of retention that is less dependent on operational variables than retention time alone. The Kovats retention index system is commonly used, which normalizes the retention time of an analyte to that of adjacent n-alkanes.

The retention index of this compound (also known as dimethyl trisulfide or 2,3,4-trithiapentane) has been determined on various stationary phases. These values are instrumental for confirming the compound's presence in complex mixtures, such as essential oils and insect volatiles. nist.govmdpi.comcore.ac.uk For example, using a non-polar DB-5ms column, a retention index of 943 was reported for 2,3,4-trithiapentane identified in volatiles from the Mediterranean fruit fly. mdpi.com The National Institute of Standards and Technology (NIST) has compiled retention data, which serves as a valuable reference for compound identification. nist.gov

Below is a table summarizing the reported retention indices for this compound on different non-polar stationary phases.

| Stationary Phase | Retention Index (RI) | Reference |

| Standard Non-Polar | 948.3 | nist.gov |

| Standard Non-Polar | 943 | mdpi.comnih.gov |

| DB-5 | 971.023 | core.ac.uk |

This table is interactive. Click on the headers to sort the data.

Headspace Techniques for Sample Preparation

Headspace analysis is a sample preparation technique that isolates volatile compounds from a liquid or solid matrix by analyzing the vapor phase above the sample. This method is particularly well-suited for the analysis of VSCs like this compound as it minimizes matrix interference and protects the GC system from non-volatile residues. iwaponline.comshimadzu.com

In static headspace analysis, a sample is sealed in a vial and heated to allow volatile compounds to partition into the gas phase (headspace). A portion of this gas is then injected into the GC system. The efficiency of this process is influenced by several parameters that must be optimized.

A study on the determination of VSCs in surface water optimized the following conditions for a static headspace GC-MS method: iwaponline.com

Sample Volume: 10 mL in a 20 mL headspace vial. iwaponline.com

Ionic Strength: Addition of 20% (w/v) sodium chloride (NaCl) to the sample. This "salting-out" effect reduces the solubility of the analytes in the aqueous phase, promoting their transfer to the headspace. iwaponline.com

Agitation: Rotational stirring at 34.3 r/min was used. iwaponline.com

Equilibration Temperature: 90 °C. Higher temperatures increase the volatility of the compounds. iwaponline.com

Equilibration Time: 20 minutes. This was found to be the optimal time for the analytes to reach equilibrium between the sample and gas phases. iwaponline.com

Under these optimized conditions, the method demonstrated good linearity for the target sulfur compounds over a wide concentration range. iwaponline.com

| Parameter | Optimized Value |

| Sample Volume | 10 mL (in 20 mL vial) |

| Ionic Strength (NaCl) | 20% (w/v) |

| Equilibration Temperature | 90 °C |

| Equilibration Time | 20 min |

| Agitation | 34.3 r/min |

This table summarizes the optimized parameters for static headspace analysis of VOSCs.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample. chromatographyonline.comnih.gov The fiber can be exposed to the headspace above the sample (HS-SPME) or directly immersed in a liquid sample (DI-SPME). mdpi.com This technique is highly effective for concentrating trace levels of VSCs prior to GC analysis. nih.govnih.gov

Headspace SPME (HS-SPME) is widely used for analyzing volatiles in various matrices. senasica.gob.mxentomoljournal.com The choice of fiber coating is crucial for the selective and efficient extraction of target analytes. For sulfur compounds, a three-phase fiber, such as 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) , has proven to be highly effective. nih.govnih.goventomoljournal.com Optimization of HS-SPME parameters is essential for achieving high sensitivity. A study on VSCs in fruit brandy found the best results were obtained with the DVB/CAR/PDMS fiber under the following conditions: nih.govnih.gov

Extraction Temperature: 35 °C nih.govnih.gov

Extraction Time: 30 minutes nih.govnih.gov

Sample Dilution: Dilution of samples to 2.5% v/v ethanol significantly improved sensitivity. nih.govnih.gov

Salt Addition: The addition of 20% w/v NaCl enhanced the extraction. nih.govnih.gov

Direct Immersion SPME (DI-SPME) involves immersing the fiber directly into the liquid sample. mdpi.com This method was compared with HS-SPME for the analysis of compounds from the Mediterranean fruit fly, where this compound (as 2,3,4-trithiapentane) was identified. mdpi.com In the DI-SPME procedure, a Carboxen/DVB/PDMS fiber was immersed in an extracted sample solution for an extended period (16 hours) at room temperature before being thermally desorbed in the GC injector. mdpi.com DI-SPME can be advantageous for extracting semi-volatile compounds that may not be efficiently captured from the headspace. sigmaaldrich.com

Spectrometric Identification and Structural Elucidation

Spectrometric techniques are indispensable for the definitive identification and structural analysis of this compound. These methods provide detailed information on the molecular weight and fragmentation patterns of the compound, which are essential for its unambiguous characterization.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comiwaponline.com This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical GC-MS analysis, the volatile fraction of a sample is introduced into the GC system, where individual compounds are separated based on their boiling points and affinity for the stationary phase of the chromatographic column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that serves as a chemical fingerprint.

The identification of VSCs, including isomers of trithiapentane, has been successfully achieved using GC-MS in various complex samples, such as fermented beverages and agricultural products. ucalgary.canih.gov For instance, in the analysis of radishes, GC-MS was instrumental in identifying sulfur-containing volatiles, including an isomer of this compound, 2,3,4-trithiapentane. nih.gov The retention time of the compound in the gas chromatogram provides an initial indication of its identity, which is then confirmed by its mass spectrum.

Electron impact (EI) is a common ionization technique used in GC-MS. In the EI source, molecules are bombarded with a high-energy electron beam, typically at 70 electron volts (eV), which causes the molecule to lose an electron and form a positively charged molecular ion (M•+). libretexts.org This molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments is highly reproducible and provides crucial information for structural elucidation.

Based on the structure of this compound (CH₃-S-CH₂-S-S-CH₃), the expected fragmentation in EI-MS would likely involve the following pathways:

Cleavage of the S-S bond, leading to fragments such as [CH₃-S-CH₂-S]⁺ and [S-CH₃]⁺.

Cleavage of C-S bonds, which could result in the loss of a methyl group ([M-15]⁺) or other sulfur-containing fragments.

Rearrangement reactions, which are common in mass spectrometry, could also lead to the formation of stable ions.

A hypothetical fragmentation pattern for this compound is presented in the table below, based on general principles of mass spectrometry and comparison with its isomer.

| Ion | Proposed Structure | m/z (mass-to-charge ratio) | Potential Origin |

| Molecular Ion | [CH₃-S-CH₂-S-S-CH₃]⁺ | 126 | Ionization of the parent molecule |

| Fragment Ion | [CH₃-S-CH₂-S]⁺ | 93 | Cleavage of the S-S bond |

| Fragment Ion | [S-S-CH₃]⁺ | 79 | Cleavage of the C-S bond |

| Fragment Ion | [CH₃-S-CH₂]⁺ | 61 | Cleavage of the S-S bond and subsequent fragmentation |

| Fragment Ion | [S-CH₃]⁺ | 47 | Cleavage of the S-S or C-S bond |

This table represents a hypothetical fragmentation pattern for this compound.

The analysis of such fragmentation patterns is crucial for distinguishing this compound from other co-eluting compounds and for confirming its identity in a sample.

High-resolution mass spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule and its fragments. While standard MS can distinguish compounds with different nominal masses, it may not be able to differentiate between isomers, which have the same molecular weight.

HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), can be a powerful tool for isomer discrimination. nih.govnih.gov Although structural isomers may have identical molecular weights and similar fragmentation patterns, the exact masses of their fragment ions can differ slightly due to their different atomic arrangements. Furthermore, by carefully controlling the collision energy in MS/MS experiments, it is possible to induce unique fragmentation pathways for each isomer, leading to the formation of diagnostic ions that allow for their differentiation. lcms.cz For example, the differentiation of dinitrotoluene isomers has been successfully demonstrated using ESI-HRMS, where distinct fragment ions were observed for each isomer. nih.gov While specific applications for this compound are not documented, the principles of HRMS suggest its potential utility in distinguishing it from its isomers, such as 2,3,4-trithiapentane.

Gas chromatography-olfactometry (GC-O) is a specialized analytical technique that combines the separation power of GC with the sensitivity of the human nose as a detector. acs.org As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like an MS or a flame ionization detector) and the other to an olfactometry port, where a trained analyst can sniff and describe the odor of each compound. jfda-online.com

Research on related sulfur compounds has demonstrated the power of GC-O. For instance, in the analysis of Swiss Tilsit cheese, GC-O was used to identify several aroma-active volatile sulfur compounds, including dimethyl disulfide and dimethyl trisulfide (2,3,4-trithiapentane). nih.gov Similarly, a study on radishes identified 2,3,4-trithiapentane as a sulfur-containing volatile associated with an off-odor. nih.gov While direct GC-O data for this compound is not available, these findings suggest that it is likely to be aroma-active and possess a characteristic sulfurous odor.

| Compound | Matrix | Odor Description (by GC-O) | Reference |

| Dimethyl trisulfide (2,3,4-Trithiapentane) | Swiss Tilsit Cheese | Sulfury | nih.gov |

| 2,3,4-Trithiapentane | Radish | Off-odor | nih.gov |

| (Z)/(E)-3,5-dimethyl-1,2,4-trithiolane | Durian | Sulfury, heavy, onion | jfda-online.com |

This table presents GC-O data for isomers and related sulfur compounds to infer the potential aroma characteristics of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

Advanced Quantitative Analysis Approaches

Accurate quantification of this compound in complex matrices is challenging due to its volatility, potential for matrix effects, and often low concentrations. Therefore, the development of robust and reliable quantitative methods is essential.

A significant challenge in the quantitative analysis of trace compounds in complex samples, such as food or environmental extracts, is the "matrix effect." This phenomenon occurs when other components in the sample interfere with the analytical signal of the target analyte, leading to either an enhancement or suppression of the signal and, consequently, inaccurate quantification. nih.gov

To overcome this, robust calibration methods are necessary. A common approach is the use of matrix-matched calibration . In this method, calibration standards are prepared in a blank matrix that is as similar as possible to the sample being analyzed. This helps to compensate for any matrix-induced signal changes.

Another powerful technique is the use of an internal standard . An internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. A known amount of the internal standard is added to both the calibration standards and the samples. By plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration, any variations in sample preparation or instrument response can be corrected for, leading to more accurate quantification.

For the analysis of volatile sulfur compounds, various calibration strategies have been explored. These include the use of gas standards for calibrating liquid-phase measurements, which can simplify the procedure and improve stability compared to liquid standards of reactive sulfur compounds. wur.nl The choice of calibration method will depend on the specific matrix and the required level of accuracy. For the reliable quantification of this compound, a carefully validated method incorporating either matrix-matched standards or an appropriate internal standard is highly recommended.

| Calibration Method | Description | Advantages | Considerations |

| External Calibration | A series of standards of known concentrations are analyzed, and a calibration curve is constructed. | Simple and straightforward. | Prone to matrix effects, leading to inaccurate results in complex samples. |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix similar to the sample. | Compensates for matrix effects. | Requires a suitable blank matrix, which may not always be available. |

| Internal Standard Calibration | A known amount of a chemically similar compound is added to all standards and samples. | Corrects for variations in sample preparation and instrument response. | Requires a suitable internal standard that is not present in the sample. |

| Standard Addition | Known amounts of the analyte are added to the sample itself, and the concentration is determined by extrapolation. | Effectively corrects for matrix effects in individual samples. | More time-consuming as each sample requires multiple analyses. |

This table summarizes common calibration methods applicable to the quantitative analysis of this compound.

Challenges in the Analytical Chemistry of Volatile Sulfur Compounds

The analysis of volatile sulfur compounds (VSCs), including this compound, presents a unique set of challenges for analytical chemists. acs.orgresearchgate.net These difficulties stem from the inherent chemical properties of VSCs.

A primary challenge is their high volatility and low concentration in many samples. researchgate.net This necessitates the use of sensitive analytical techniques and often requires a pre-concentration step to bring the analytes to a detectable level. researchgate.net

Furthermore, VSCs are often chemically labile and prone to oxidation, rearrangement, or isomerization, especially under the thermal stress of a gas chromatograph's injection port. acs.orgacs.org For instance, thiols can be oxidized to disulfides. acs.org Polysulfanes, a class to which this compound belongs, can be thermally unstable. acs.org This instability can lead to the formation of artifacts, which are compounds detected by the analytical instrument that were not originally present in the sample. researchgate.netacs.org

The sample matrix itself can also pose a significant challenge. In complex matrices like food or biological samples, other components can interfere with the analysis. mdpi.com For example, the high ethanol content in alcoholic beverages can decrease the sensitivity of headspace solid-phase microextraction (HS-SPME) for VSCs. researchgate.net

Moreover, the reactive nature of VSCs can lead to interactions with the analytical instrumentation. For example, some SPME fibers have been reported to release sulfur dioxide, which could potentially react with the analytes. acs.org

Overcoming these challenges often requires careful method development, including the use of milder analytical conditions, derivatization to increase stability, and the use of sulfur-selective detectors to enhance selectivity and sensitivity. researchgate.netacs.org

Computational Analysis of this compound Remains an Unexplored Frontier

Despite the availability of powerful computational chemistry tools, a thorough theoretical investigation of the chemical compound this compound is notably absent from current scientific literature. A comprehensive search for dedicated quantum mechanical studies, including ab initio and Density Functional Theory (DFT) analyses, yielded no specific data for this molecule.

While computational chemistry provides a robust framework for exploring molecular properties, it appears that this compound has not yet been a specific target for such in-depth analysis. The methodologies outlined for investigation—ranging from geometry optimization and conformational analysis to the mapping of its electronic landscape—are well-established techniques in the field. nih.govschrodinger.comkallipos.gr However, their application to this particular organosulfur compound has not been documented in available research.

General concepts that would underpin such a study are well-understood. For instance, ab initio calculations provide a foundational, first-principles approach to determining molecular properties, while Density Functional Theory (DFT) offers a computationally efficient yet accurate method for studying electronic structure and reactivity. nih.govresearchgate.net Specific applications like conformational analysis are crucial for understanding the spatial arrangement and energy of flexible molecules, which is achieved by identifying energy minima on the potential energy surface. libretexts.orgchemistrysteps.comlibretexts.org

Furthermore, analyses such as Molecular Orbital Theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental for predicting chemical reactivity. uni-muenchen.de Natural Bond Orbital (NBO) analysis would offer a lens to translate complex wavefunctions into intuitive chemical concepts like bonds, lone pairs, and charge transfer interactions. researchgate.netuni-rostock.deq-chem.com Similarly, mapping the Molecular Electrostatic Potential (MEP) is a powerful technique for visualizing charge distribution and predicting sites for electrophilic attack. uni-muenchen.denih.govrsc.org

Although studies exist for isomers like 2,3,4-trithiapentane and 1,3,5-trithiapentane, which have been investigated for their thermochemical properties using semi-empirical and ab initio methods respectively, this information cannot be extrapolated to this compound. dtic.milsemanticscholar.org The unique 1,2,4-substitution pattern of the sulfur atoms dictates a distinct electronic and structural profile that requires its own dedicated computational study.

The absence of such research means that key data points, including optimized geometric parameters, conformational energy landscapes, HOMO-LUMO energy gaps, NBO-derived charge distributions, and MEP maps for this compound, are not available. Consequently, a detailed article structured around these specific computational investigations cannot be generated at this time. The compound is primarily mentioned in literature concerning food science, specifically as a volatile flavor component in cheese and other products, rather than in the context of computational chemistry. ethz.ch This highlights a gap in the current body of research, positioning this compound as a subject ripe for future theoretical exploration.

Computational Chemistry and Theoretical Investigations of 1,2,4 Trithiapentane

Molecular Modeling and Simulation Approaches

Elucidation of Reaction Mechanisms and Transition States

No specific computational studies elucidating the reaction mechanisms or detailing the transition states for 1,2,4-trithiapentane were identified. While computational methods such as Density Functional Theory (DFT) are commonly used to investigate reaction pathways of related organosulfur compounds, specific applications to this compound, including energy barriers and transition state geometries, are not documented in the available literature.

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies)

There are no available studies that present computationally predicted spectroscopic signatures, such as vibrational frequencies, for this compound. Theoretical calculations are a standard method for predicting infrared (IR) and Raman spectra to complement experimental findings, but such data has not been published for this specific molecule.

Advanced Computational Techniques and Method Development

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

No research could be found that applies hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to study this compound. QM/MM approaches are powerful for simulating molecules in complex environments like solutions or biological systems, but their application to this compound has not been reported.

Statistical Analysis of Computational Data (e.g., PCA, K-means clustering)

No literature exists that employs statistical analysis techniques like Principal Component Analysis (PCA) or K-means clustering on computational datasets derived from this compound simulations.

Ecological and Biotechnological Significance of 1,2,4 Trithiapentane

Role in Biological Communication and Signaling

Contribution to Insect Volatile Profiles and Semiochemicals

Volatile organic compounds (VOCs) are crucial for insect communication, influencing behaviors such as mating, oviposition, and foraging. plantprotection.plhorizonepublishing.com 1,2,4-Trithiapentane has been identified as a component of the volatile emissions of certain insect species, indicating its role as a semiochemical—a chemical substance that carries a message.

Research on the Mediterranean fruit fly, Ceratitis capitata (Medfly), has shown that this compound is among the compounds emitted by adult flies. entomoljournal.comsenasica.gob.mx A study utilizing Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) identified 29 different volatile compounds from adult Medflies, with this compound being one of the significant chemicals detected. entomoljournal.comsenasica.gob.mx The identification of such compounds is a critical step in understanding the chemical ecology of insect-insect interactions and could potentially be used in developing environmentally friendly pest management strategies. entomoljournal.comrothamsted.ac.uk

Table 1: Selected Volatile Compounds Identified in Adult Ceratitis capitata

| Compound Name | Chemical Class | Potential Role |

| This compound | Organosulfur | Semiochemical |

| Acetoin | Ketone | Semiochemical |

| 2,3-Hexanedione | Diketone | Semiochemical |

| o-Dimethylbenzene | Aromatic Hydrocarbon | Semiochemical |

| Nonane | Alkane | Semiochemical |

| Octanal | Aldehyde | Semiochemical |

| Data sourced from studies on Ceratitis capitata volatiles. entomoljournal.comsenasica.gob.mx |

Inter-Microbial Interactions and Chemical Ecology

The field of chemical ecology explores the chemically-mediated interactions between living organisms. nih.gov Microorganisms, in particular, rely heavily on the production and perception of chemical cues to navigate their environments and interact with each other. nih.govdtu.dkfrontiersin.orgwhiterose.ac.ukufz.de These interactions can be competitive, cooperative, or pathogenic and are fundamental to the structure and function of microbial communities. nih.govfrontiersin.org

While direct evidence for the specific role of this compound in mediating inter-microbial interactions is an area of ongoing research, the compound is a known volatile product of microbial metabolism in certain contexts. The production of such sulfur compounds by microbes can influence the behavior of other organisms. For instance, in marine environments, the release of dimethylsulfoniopropionate by heat-stressed corals can be a chemoattractant for pathogenic bacteria like Vibrio coralliilyticus. nih.gov This highlights the potential for sulfur-containing volatiles to act as critical signaling molecules within complex ecosystems. The study of how specific microbial volatiles like this compound influence microbial community dynamics is a key area for future investigation in microbial ecology. dtu.dkufz.de

Contribution to Flavor and Aroma in Food Science

Volatile sulfur compounds are well-known for their significant impact on the flavor and aroma of a wide variety of foods, often possessing very low odor thresholds.

Perception of Positive Flavor and Odor Attributes

This compound is recognized for its contribution to the desirable aroma profiles of several food products. It is particularly noted for its "sulfurous," "cooked onion," "savory," and "meaty" odor characteristics. thegoodscentscompany.com This compound is a key aroma component in truffles, contributing to their unique and highly prized scent. researchgate.net While dimethyl sulfide (B99878) is the predominant sulfur compound in both black and white truffles, 1,2,4-trithiolane (B1207055) and bis(methylthio)methane (B156853) are also reported as unique to white truffle aroma. researchgate.net

The desirable flavor attributes of this compound have led to its use as a flavor ingredient in the food industry. thegoodscentscompany.com Its ability to impart savory and meaty notes makes it a valuable component in the formulation of various food products.

Table 2: Flavor Profile of this compound

| Descriptor | Description |

| Odor Type | Alliaceous, sulfurous, onion, savory, meaty |

| Taste Description (at 2.00 ppm) | Sulfureous, alliaceous, gassy, savory, and meaty with a fresh, vegetative nuance |

| Data sourced from The Good Scents Company. thegoodscentscompany.com |

Role in Off-Flavor Development in Food Systems

Conversely, the same chemical properties that make this compound a desirable flavor component can also lead to the development of off-flavors in certain food systems. nih.gov The perception of a volatile compound as pleasant or unpleasant is often dependent on its concentration and the food matrix in which it is present. nih.gov

In the context of plant-based foods, off-flavors described as "green," "grassy," or "beany" can be a major hurdle for consumer acceptance. nih.gov These undesirable aromas can arise from various chemical pathways, including the Maillard reaction.

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. nih.govwikipedia.org This reaction is responsible for the development of desirable colors and flavors in many cooked foods, such as baked bread and seared meat. nih.govwikipedia.orgmdpi.com

The reaction proceeds through several stages, beginning with the condensation of a sugar and an amino acid to form a glycosylamine, which then rearranges to form an Amadori or Heyns product. libretexts.orgwur.nl In the intermediate and final stages, a multitude of flavor compounds are generated, including heterocyclic compounds like pyrazines and thiazoles. nih.govmdpi.com

When sulfur-containing amino acids (such as cysteine and methionine) participate in the Maillard reaction, a variety of volatile sulfur compounds can be formed, including this compound. The specific compounds generated depend on factors like temperature, pH, and the specific amino acids and sugars involved. mdpi.comwur.nl The formation of these sulfur compounds can contribute to both the desirable savory notes of cooked foods and the development of off-flavors, particularly in products like UHT (Ultra-High Temperature) treated milk. umn.edu Research has explored the use of phenolic compounds to inhibit Maillard reaction pathways and suppress the formation of off-flavor compounds in UHT milk. umn.edu

Biotechnological Production and Metabolic Engineering

Biotechnological routes offer a sustainable alternative to chemical synthesis for producing valuable compounds like this compound. These methods leverage cellular machinery from microorganisms or plant cells, which can be optimized through metabolic engineering to enhance yields. nih.govnih.gov Microbial fermentation and plant cell cultures are two primary platforms for this purpose. susupport.comengineering.org.cn

Optimization of Microbial Fermentation for Compound Production

Microbial fermentation is a well-established technique for producing a wide range of metabolites. delveinsight.com Specific microorganisms, such as bacteria, are known producers of volatile sulfur compounds. For example, research has demonstrated that several strains of Brevibacterium linens, a bacterium commonly found on the surface of cheeses, produce volatile sulfur compounds including methanethiol (B179389), dimethyldisulfide, and 2,3,4-trithiapentane. asm.org

The optimization of this production involves controlling various fermentation parameters. Key factors that can be manipulated to enhance the yield of target compounds include:

Strain Selection: Choosing high-producing natural or mutated microbial strains.

Medium Composition: Adjusting the availability of precursors, such as sulfur-containing amino acids (e.g., methionine), and optimizing carbon and nitrogen sources.

Culture Conditions: Controlling pH, temperature, and aeration to maintain optimal metabolic activity for the synthesis of sulfur compounds.

Process Mode: Utilizing batch, fed-batch, or continuous fermentation strategies to manage substrate feeding and product removal, thereby avoiding toxicity and maximizing productivity. mdpi.com

Challenges in microbial fermentation include achieving industrial-scale production, preventing contamination, and managing process timelines and costs. susupport.com

Genetic Engineering of Biosynthetic Pathways in Plant Cell Cultures

Plant cell cultures represent another promising avenue for producing natural products. nih.govnih.gov The biosynthesis of sulfur compounds in plants, particularly in the Allium genus (e.g., garlic), provides a template for biotechnological production. farmaciajournal.com Plant synthetic biology combines engineering principles with plant biology to enhance the production of desired metabolites. nih.gov

A key strategy in plant cell culture is elicitation, where specific molecules (elicitors) are added to the culture to trigger defense responses and stimulate the production of secondary metabolites. farmaciajournal.com A study on single garlic (Allium sativum L.) cell suspension cultures demonstrated that the application of Fe³⁺ and Zn²⁺ as elicitors significantly increased the production of numerous organosulfur compounds, including 2,3,4-trithiapentane. farmaciajournal.comhu.edu.jo The addition of 0.3 mM Zn²⁺, for instance, led to a two-fold increase in the levels of certain organosulfur bioactive compounds. farmaciajournal.com

Further advancements can be achieved through genetic engineering techniques, such as:

Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes in the biosynthetic pathway. frontiersin.orgfrontiersin.org

Silencing Competing Pathways: Using techniques like CRISPR/Cas9 to knock out genes of pathways that divert precursors away from the target compound. frontiersin.org

The table below details some of the organosulfur compounds produced in elicited garlic cell cultures.

| Compound Number | Compound Name |

| 11 | 2,3,4-Trithiapentane |

| 12 | 1,2-Dimercaptocyclopentane |

| 13 | 2-Vinyl 1,3-dithiin |

| 14 | 3-Vinyl 1,2-dithiin |

| 15 | E1-Propenyl allyl disulfide |

| 27 | Allyl trisulfide |

| 29 | Ajoene |

Source: Adapted from research on elicited single garlic cell suspension cultures. farmaciajournal.comhu.edu.jo

Environmental Monitoring and Quality Assessment Applications

The detection of specific volatile organic compounds (VOCs) like this compound is crucial for quality assessment in the food industry and for monitoring environmental conditions. Its distinct sulfurous character and association with microbial activity make it a useful marker compound.

Detection as a Marker for Food Spoilage and Contamination

Food spoilage involves the deterioration of a product's organoleptic properties, nutritional value, and safety, often due to microbial contamination. nih.govqassurance.comfao.org As food spoils, microorganisms produce specific volatile metabolites that serve as chemical markers of contamination. gcms.czresearchgate.net

This compound and its isomers are recognized as such markers. For example, 2,3,4-trithiapentane has been identified as a sulfur-containing volatile associated with off-odor in air-dried radish. nih.gov It is also found in UHT milk, where its presence contributes to a "cabbage-like" flavor, and its concentration can be tracked to assess flavor changes over time. umn.edu Dimethyl trisulfide (2,3,4-trithiapentane) is a known product of bacterial decomposition and is found in cooked onions, leeks, and broccoli. wikipedia.org The presence of these compounds can be detected using analytical techniques like gas chromatography-mass spectrometry (GC-MS), often coupled with olfactometry to correlate chemical identity with specific odors. nih.gov The detection of such compounds allows for rapid and accurate assessment of food quality and safety. gcms.cz

Role in Environmental Volatile Organic Compound Profiles

Volatile organic compounds are emitted from a wide range of natural and anthropogenic sources, and their profiles are used to characterize and monitor air and water quality. mdpi.comepa.gov this compound (as dimethyl trisulfide) is considered a microbial volatile organic compound (MVOC), as it is produced during the metabolism of fungi and bacteria. swesiaq.se

Its presence in environmental samples can indicate biological activity, particularly decomposition. For instance, 2,3,4-trithiapentane has been identified as one of the many volatile organic compounds emitted from stored swine manure. slideshare.net It is also a known product of the early stages of human decomposition, acting as a powerful attractant for certain insects. wikipedia.org In environmental monitoring, identifying specific VOCs like this compound can help pinpoint sources of pollution, such as agricultural operations or waste decomposition sites, and assess their impact on the surrounding environment. mdpi.comourair.org

Future Directions and Emerging Research Avenues for 1,2,4 Trithiapentane

Advanced Spectroscopic Characterization Techniques (Beyond Basic Identification)

While basic identification of 1,2,4-trithiapentane is established, future research will necessitate the use of more sophisticated spectroscopic techniques to probe its subtle structural and dynamic properties. Techniques such as proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) can provide real-time measurements, though significant fragmentation of similar organosulfur compounds like dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS) can complicate identification in complex mixtures. researchgate.net Overcoming these challenges will be crucial for accurate characterization.

Advanced analytical methods will be essential for distinguishing between naturally occurring this compound and its synthetic counterparts. For instance, gas chromatography coupled with mass spectrometry (GC-MS) has been successfully used to differentiate natural and synthetic 2,4-dithiapentane based on the 12C/13C isotope ratio, a principle that could be applied to this compound. acs.org This is particularly relevant for applications in the food and flavor industry where authenticity is paramount.

Integration of Omics Technologies (e.g., Transcriptomics and Metabolomics) for Comprehensive Understanding

The integration of "omics" technologies, such as transcriptomics and metabolomics, offers a powerful approach to understanding the biological context of this compound. humanspecificresearch.orgnih.gov These technologies allow for the large-scale analysis of genes, proteins, and metabolites within a biological system, providing a holistic view of the molecular processes at play. humanspecificresearch.orguninet.edu

A study on Allium hirtifolium provides a compelling case for this integrated approach. By combining transcriptome and phytochemical analyses, researchers identified numerous volatile sulfur compounds, including 2,3,4-trithiapentane, and elucidated the biosynthetic pathways involved. nih.gov This research highlighted the differential expression of genes related to sulfur metabolism in various plant tissues, offering insights into how and where these compounds are produced. nih.gov Future research on this compound could adopt a similar multi-omics strategy to map its formation and function in various organisms. mdpi.comnih.gov This could involve identifying specific enzymes and genetic pathways responsible for its biosynthesis, as well as its downstream metabolic fate and biological effects. nih.gov

Development of Sustainable and Novel Synthetic Routes

The development of sustainable and novel synthetic routes for this compound and related organosulfur compounds is a growing area of interest. Current synthetic methods often rely on traditional chemical processes. For example, 3-methyl-1,2,4-trithiane, a related compound, is synthesized by reacting acetaldehyde, hydrogen sulfide (B99878), and 1,2-dimercaptoethane. scribd.com

Future research will likely focus on greener and more efficient synthetic strategies. This could include the use of biocatalysts, such as enzymes, and the development of eco-friendly protocols. For instance, research into the synthesis of 1,2,3-triazoles has demonstrated the use of reusable nanocrystal catalysts in water-driven procedures, highlighting a potential direction for the sustainable synthesis of other heterocyclic compounds like this compound. rsc.orgnih.gov The exploration of phytoremediation, a process where plants are used to decontaminate soil, could also offer insights into the natural synthesis of such compounds and inspire bio-mimetic synthetic approaches. nih.gov

Elucidation of Broader Biological Roles and Molecular Interactions

While this compound has been identified in various natural sources, including fungi and plants, its broader biological roles and molecular interactions remain largely unexplored. nih.govmurdoch.edu.au It is known to be one of several volatile sulfur compounds produced by various organisms, contributing to their characteristic odors and potentially playing a role in chemical communication. aqmd.govmdpi.com

Application of Machine Learning and AI in Predicting this compound Reactivity and Formation

In the context of this compound, ML models could be trained on existing data to predict its reactivity under various conditions, helping to design more efficient synthetic processes. cmu.edujscholaronline.org Furthermore, AI could be employed to analyze complex datasets from omics studies, identifying patterns and correlations that might reveal the key factors driving the formation of this compound in biological systems. mdpi.com As AI technologies become more sophisticated, they will undoubtedly accelerate the pace of discovery in all areas of this compound research, from fundamental chemistry to its biological applications. nih.gov

Q & A

Q. How can contradictory findings regarding the reactivity of this compound in electrophilic substitution reactions be systematically resolved?

- Methodological Answer : Contradictions often arise from solvent effects, catalyst selection, or competing reaction pathways. A meta-analysis of published data should categorize results by experimental conditions (e.g., solvent dielectric constant, Lewis acid catalysts). Controlled replication studies with standardized protocols (e.g., identical solvent systems) can isolate variables. Statistical tools like ANOVA may identify significant outliers . Triangulation with computational studies (e.g., Fukui indices for electrophilic susceptibility) provides mechanistic insights .

Q. What computational modeling approaches are suitable for predicting the ligand-binding properties of this compound in coordination chemistry?

- Methodological Answer : Density Functional Theory (DFT) with sulfur-polarized basis sets (e.g., 6-311+G(d,p)) can model metal-sulfur interactions. Molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) assess conformational stability. Validation requires comparing computed binding energies with experimental data (e.g., isothermal titration calorimetry). Software like Gaussian or ORCA is recommended for reproducibility .

Q. How do structural modifications to this compound influence its redox behavior, and what experimental frameworks can validate these effects?

- Methodological Answer : Introduce substituents (e.g., methyl groups or halogens) at specific positions and analyze redox potentials via cyclic voltammetry (CV). Controlled-potential electrolysis paired with in-situ UV-Vis spectroscopy tracks intermediate species. Comparative studies should correlate Hammett constants (σ) with oxidation/reduction potentials to establish linear free-energy relationships. Data interpretation must account for solvent polarity and counterion effects .

Data Contradiction and Synthesis Challenges

Q. What strategies address discrepancies in reported crystallographic data for this compound derivatives?

- Methodological Answer : Re-examine diffraction data (e.g., single-crystal XRD) for twinning or disorder artifacts. Use software like Olex2 or SHELX for structure refinement. Cross-validate with powder XRD to confirm phase purity. Collaborative data sharing via platforms like the Cambridge Structural Database (CSD) ensures transparency .

Q. How can the environmental degradation pathways of this compound be modeled to reconcile conflicting half-life estimates?

- Methodological Answer : Conduct accelerated degradation studies under UV light or varying pH conditions, monitored via LC-MS. Compare kinetic models (e.g., first-order vs. pseudo-first-order) to identify dominant pathways. Field data from contaminated sites should be integrated with lab results using geospatial statistical tools .

Tables for Reference

(Hypothetical examples based on methodological frameworks)

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents disulfide scrambling |

| Solvent Polarity | Low (e.g., hexane) | Reduces side reactions |

| Catalyst | BF₃·Et₂O | Accelerates sulfur transfer |

| Spectroscopic Technique | Key Peaks | Structural Insight |

|---|---|---|

| ¹H NMR | δ 2.1–2.3 (multiplet) | Methyl groups adjacent to S–S |

| IR | 550 cm⁻¹ (S–S stretch) | Confirms disulfide bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.